3-Bromo-5-(3,5-dimethylphenyl)phenol
Description
Properties
IUPAC Name |
3-bromo-5-(3,5-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14(16)7-12/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPNNRSMWJDPPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686369 | |
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-01-2 | |
| Record name | 5-Bromo-3',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3,5-dimethylphenyl)phenol can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a brominated phenol with a boronic acid derivative of 3,5-dimethylphenyl.
Direct Bromination: Another approach involves the direct bromination of 5-(3,5-dimethylphenyl)phenol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of 3-Bromo-5-(3,5-dimethylphenyl)phenol may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(3,5-dimethylphenyl)phenol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions involving transition metals.
Biology and Medicine:
Antimicrobial Agents: Potential use in the development of antimicrobial compounds due to its phenolic structure.
Pharmaceuticals: Investigated for its potential therapeutic properties.
Industry:
Materials Science: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3,5-dimethylphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-5-(3,5-dimethylphenyl)phenol with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and applications.
Structural Analog: 3-Bromo-5-(2,5-dimethoxyphenyl)phenol
- Structure : Replaces methyl groups with methoxy substituents on the distal phenyl ring.
- Key Differences: Electronic Effects: Methoxy groups are stronger electron donors than methyl groups, altering aromatic ring reactivity and hydrogen-bonding capacity . Lipophilicity: The dimethoxy analog has a LogP of 3.84 , whereas the dimethyl variant is likely more lipophilic due to reduced polarity. Synthesis: Bromination of phenolic precursors requires careful regiocontrol; methyl groups in 3,5-dimethylphenyl derivatives stabilize specific intermediates, unlike methoxy groups, which may direct bromination to different positions .
Heterocyclic Derivative: 4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine
- Structure : Incorporates a benzoxazole ring system with bromine and dimethylphenyl substituents.
- Key Differences: Reactivity: The benzoxazole ring introduces nitrogen and oxygen heteroatoms, enabling π-π stacking and hydrogen bonding, unlike the phenol-based structure of the target compound . Applications: Benzoxazole derivatives are prevalent in optoelectronics and pharmaceuticals due to their rigid, planar structures , whereas phenolic analogs may prioritize agrochemical roles (e.g., photosynthetic inhibition) .
Bioactive Analog: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure: Shares the 3,5-dimethylphenyl group but replaces the phenol with a naphthalene-carboxamide moiety.
- Key Differences: Bioactivity: This compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC50 ~10 µM) . Lipophilicity: The carboxamide group reduces LogP compared to brominated phenols, affecting membrane permeability and bioavailability .
Physicochemical and Functional Properties
Substituent Impact on Activity
- Electron-Donating Groups: Methyl groups (in 3,5-dimethylphenyl) enhance lipophilicity and steric bulk, favoring membrane penetration in bioactive compounds .
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-5-(3,5-dimethylphenyl)phenol, and how do protecting groups influence regioselectivity?
Methodological Answer:
- Bromination Strategy: Direct bromination of 3,5-dimethylphenol often leads to nuclear bromination (e.g., para-position) due to the phenol group's activating effects. To achieve bromination at the meta position (as in the target compound), use the acetylated derivative (3,5-dimethylphenyl acetate) with N-bromosuccinimide (NBS). This directs bromination to the methyl group or adjacent positions, followed by deprotection .
- Fries Rearrangement: Catalytic methods using zeolites (e.g., beta zeolite) can selectively rearrange dimethylphenyl acetates to phenols. For example, 3,5-dimethylphenyl acetate rearranges to the corresponding phenol with minimal by-products under optimized conditions .
- Key Steps:
- Protect the phenol group via acetylation.
- Brominate using NBS in a radical-initiated reaction.
- Deprotect using acidic or basic hydrolysis.
Q. How can researchers characterize the physical and chemical properties of 3-Bromo-5-(3,5-dimethylphenyl)phenol?
Methodological Answer:
- Melting Point and Purity: Use differential scanning calorimetry (DSC) to determine melting points (e.g., 45–48°C for structurally similar dimethylphenols) and HPLC for purity assessment (>97% purity achievable via recrystallization) .
- Spectroscopic Analysis:
- NMR: Assign peaks based on substituent effects: aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (broad signal at δ 5–6 ppm).
- Mass Spectrometry: Confirm molecular weight (M+ = 275.07 g/mol) via ESI-MS or GC-MS.
Q. What electrophilic reactions are feasible for 3-Bromo-5-(3,5-dimethylphenyl)phenol, and how do substituents direct reactivity?
Methodological Answer:
- Nitration: The bromine atom acts as a meta-director, while the phenol group directs electrophiles to para positions. Use nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the 4-position relative to the phenol .
- Sulfonation: Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups at the para position to the hydroxyl group.
- Friedel-Crafts Alkylation: Limited due to steric hindrance from the 3,5-dimethyl groups; use bulky alkyl halides and AlCl₃ catalysis for moderate yields.
Advanced Research Questions
Q. How can regioselectivity challenges in brominating 3,5-dimethylphenol derivatives be resolved?
Methodological Answer:
- Substrate Engineering: Acetylation of the phenol group prevents unwanted nuclear bromination. For example, 3,5-dimethylphenyl acetate undergoes methyl bromination with NBS in CCl₄, avoiding para-bromination .
- Catalytic Control: Beta zeolites enhance selectivity during Fries rearrangement, favoring phenol formation over ester cleavage. Optimize pore size and reaction temperature (e.g., 80–100°C) for higher yields .
- Competing Pathways: Monitor by-products (e.g., di-brominated derivatives) via TLC and adjust stoichiometry (e.g., 1:1.2 substrate:NBS ratio).
Q. What catalytic systems are effective for coupling reactions involving 3-Bromo-5-(3,5-dimethylphenyl)phenol?
Methodological Answer:
- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C to replace bromine with aryl groups.
- Buchwald-Hartwig Amination: Employ Pd₂(dba)₃/XPhos (2.5 mol%) with amines in toluene at 110°C to introduce amino groups.
- Key Considerations:
Q. How can the biological activity of 3-Bromo-5-(3,5-dimethylphenyl)phenol be evaluated in drug discovery contexts?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays. The bromine and phenol groups may chelate active-site metals.
- Antimicrobial Activity: Use MIC assays against Gram-positive bacteria (e.g., S. aureus), leveraging the compound’s lipophilic nature for membrane disruption.
- Molecular Docking: Model interactions with target proteins (e.g., COX-2) using AutoDock Vina. The 3,5-dimethyl groups may occupy hydrophobic pockets .
- Comparative Studies: Benchmark against analogs (e.g., 3-chloro derivatives) to assess halogen effects on bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
